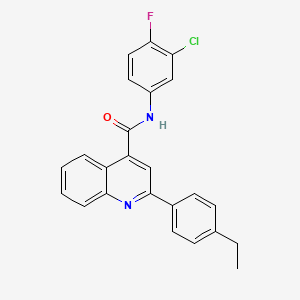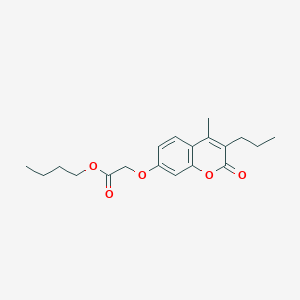![molecular formula C33H31NO6S3 B11662211 diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662211.png)
diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of 4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalen-2-yloxy Acetyl Group: This step is achieved through an acylation reaction using naphthalen-2-yloxy acetic acid or its derivatives.
Formation of the Dithiole Ring: This step involves the reaction of the intermediate with sulfur-containing reagents to form the dithiole ring.
Final Coupling and Functionalization: The final step involves coupling the intermediate with diethyl malonate or similar compounds to introduce the diethyl dicarboxylate groups.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: The compound can interact with cellular receptors, altering their signaling pathways.
Interaction with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has a similar core structure but lacks the naphthalen-2-yloxy acetyl and dithiole groups.
Cycloalkanes: These compounds have similar cyclic structures but differ in functional groups and reactivity.
Other Dithiole Derivatives: Compounds with similar dithiole rings but different substituents can be compared in terms of their chemical and biological properties.
Eigenschaften
Molekularformel |
C33H31NO6S3 |
|---|---|
Molekulargewicht |
633.8 g/mol |
IUPAC-Name |
diethyl 2-[2,2,8-trimethyl-1-(2-naphthalen-2-yloxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C33H31NO6S3/c1-6-38-30(36)27-28(31(37)39-7-2)43-32(42-27)25-23-14-10-11-19(3)26(23)34(33(4,5)29(25)41)24(35)18-40-22-16-15-20-12-8-9-13-21(20)17-22/h8-17H,6-7,18H2,1-5H3 |
InChI-Schlüssel |
NMWGFOQSVPPUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C2C3=CC=CC(=C3N(C(C2=S)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4)C)S1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11662129.png)

![N-(4-methylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11662138.png)
![Ethyl 2-({[2-(cyclohexylamino)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662143.png)
![4-ethyl-2-{[2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11662145.png)
![N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11662146.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662160.png)

![3,3'-[(2-chloro-5-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11662171.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11662181.png)
![N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11662185.png)
![3-[4-(Benzyloxy)phenyl]-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662186.png)
![methyl 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11662198.png)
